Home > Products > Screening Compounds P128805 > Mirabegron Impurity 4
Mirabegron Impurity 4 - 1684452-83-2

Mirabegron Impurity 4

Catalog Number: EVT-1447299
CAS Number: 1684452-83-2
Molecular Formula: C26H28N6O3S2
Molecular Weight: 536.669
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mirabegron Impurity 4, also known as (R)-2-(((2-amino-5-bromophenyl)(pyridin-2-yl)methyl)amino)-1-phenylethanol, is a potential synthetic impurity arising during the manufacturing process of Mirabegron, a β3-adrenergic receptor agonist used in the treatment of overactive bladder. Its identification and characterization are crucial for ensuring the quality, safety, and efficacy of Mirabegron drug substance. []

(R)-Mandelic acid

  • Compound Description: (R)-Mandelic acid (chemical formula: C8H8O3) is an organic acid and a useful chiral building block in organic synthesis. It exists as a white crystalline solid and is soluble in water and polar organic solvents. In the context of Mirabegron synthesis, (R)-Mandelic acid serves as a crucial starting material. []
  • Relevance: (R)-Mandelic acid is structurally related to Mirabegron Impurity 4 as it provides the core structural scaffold upon which Mirabegron and its impurities are built. Specifically, (R)-Mandelic acid contributes the (R)-phenylglycinol moiety present in Mirabegron and Impurity 4. [] The key structural difference lies in the presence of the 2-(4-nitrophenyl)ethylamino group in Mirabegron and its impurities, which is absent in (R)-Mandelic acid.

4-Nitophenylethylamine

  • Compound Description: 4-Nitophenylethylamine (chemical formula: C8H10N2O2) is an organic compound featuring both a nitro group and an ethylamine substituent on a benzene ring. It serves as a key reagent in the synthesis of Mirabegron. []
  • Relevance: 4-Nitophenylethylamine contributes the 2-(4-nitrophenyl)ethylamino group present in both Mirabegron and Impurity 4. [] This shared structural feature makes it a structurally related compound to Mirabegron Impurity 4.

(R)-2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

  • Compound Description: (R)-2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide (chemical formula: C16H16N2O4) is a key intermediate in the synthesis of Mirabegron. []
  • Relevance: This compound represents a more advanced intermediate in the synthetic route to Mirabegron compared to (R)-Mandelic Acid and 4-Nitophenylethylamine. It incorporates structural features from both these precursors and is therefore structurally related to Mirabegron Impurity 4. []

Mirabegron

  • Compound Description: Mirabegron (chemical formula: C16H24N4O3) is a medication used to treat overactive bladder (OAB). It functions as a β3-adrenergic receptor agonist, relaxing the bladder muscle during urine storage. [, ]
  • Relevance: As Mirabegron Impurity 4 arises during the synthesis of Mirabegron, they share significant structural similarities. [] Understanding the formation and control of impurities like Impurity 4 is crucial for ensuring the safety and efficacy of Mirabegron.

Solifenacin

  • Compound Description: Solifenacin (chemical formula: C23H26N2O2) is another medication used to treat OAB. It acts as a competitive muscarinic receptor antagonist, inhibiting involuntary bladder contractions. [, , , ]
  • Relevance: While not directly involved in the synthesis of Mirabegron, Solifenacin is often compared to Mirabegron in terms of efficacy, safety, and patient preference for OAB treatment. [, ] Understanding the performance of these two drugs relative to each other helps clinicians determine the most appropriate treatment option for individual patients.

Tolterodine

  • Compound Description: Tolterodine (chemical formula: C22H26N2O2) is an antimuscarinic drug used to treat OAB. Similar to Solifenacin, it blocks the action of acetylcholine on muscarinic receptors in the bladder, reducing urgency and frequency. [, , , , ]
  • Relevance: Tolterodine, like Solifenacin, serves as a comparator drug to Mirabegron in clinical trials evaluating the efficacy and safety of different OAB treatments. [, , , , ] Comparing the performance and tolerability profiles of these drugs aids in making informed treatment decisions for patients with OAB.

Vibegron

  • Compound Description: Vibegron (chemical formula: C20H28N4O) is another β3-adrenergic receptor agonist approved for the treatment of OAB. []
  • Relevance: As a drug with a similar mechanism of action to Mirabegron, Vibegron is included in studies assessing the long-term efficacy and safety of different pharmacotherapies for OAB. [] Directly comparing Vibegron with Mirabegron and other antimuscarinic agents helps to determine their relative benefits and drawbacks in managing OAB symptoms over time.
Source

Mirabegron Impurity 4 is synthesized as a byproduct during the manufacturing process of mirabegron. Its identification and characterization are essential for quality control in pharmaceutical production, particularly to meet regulatory standards set by health authorities. The compound's synthesis has been documented in various studies, highlighting its relevance in pharmaceutical chemistry .

Classification

In terms of classification, Mirabegron Impurity 4 falls under the category of pharmaceutical impurities. These impurities can arise from various sources during drug synthesis, including starting materials, reagents, or degradation products. Understanding the profile of such impurities is crucial for assessing drug safety and efficacy.

Synthesis Analysis

Methods

The synthesis of Mirabegron Impurity 4 typically involves multiple steps that include chemical reactions such as condensation and reduction. A commonly reported method utilizes (R)2((4nitrophenethyl)amino)1phenylethanol(R)-2-((4-nitrophenethyl)amino)-1-phenylethanol hydrochloride as a starting material. The synthesis process can be summarized as follows:

  1. Reaction Setup: An accurately weighed amount of starting material is dissolved in tetrahydrofuran.
  2. Reagent Addition: A coupling agent such as carbodiimide hydrochloride is added to facilitate the reaction.
  3. Reaction Conditions: The mixture is stirred at controlled temperatures to promote the reaction.
  4. Product Isolation: After completion, the product is extracted using dichloromethane and purified through drying under vacuum .

Technical Details

The synthesis typically employs techniques such as thin-layer chromatography (TLC) for monitoring reaction progress and verifying product formation. The final product is often characterized using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity .

Molecular Structure Analysis

Structure

The molecular structure of Mirabegron Impurity 4 can be represented by its InChI key: JASFVOWZGHSXRG-QFIPXVFZSA-N. This structure includes multiple functional groups that contribute to its chemical behavior and interactions within biological systems.

Data

  • Molecular Formula: C26H28N6O3S2C_{26}H_{28}N_{6}O_{3}S_{2}
  • Molecular Weight: 536.67g/mol536.67\,g/mol
  • InChI: InChI=1S/C26H28N6O3S2/c27-25-30-20(15-36-25)12-23(34)29-19-8-6-17(7-9-19)10-11-32(14-22(33)18-4-2-1-3-5-18)24(35)13-21-16-37-26(28)31-21/h1-9,15-16,22,33H,10-14H2,(H2,27,30)(H2,28,31)(H,29,34)/t22-/m0/s1.
Chemical Reactions Analysis

Reactions

Mirabegron Impurity 4 can undergo various chemical reactions typical for organic compounds with similar structures. These may include:

  1. Reduction Reactions: Transforming nitro groups into amines.
  2. Condensation Reactions: Forming larger molecules through the combination of smaller reactants.
  3. Dehydroxylation: Removal of hydroxyl groups under acidic or basic conditions.

Technical Details

The reactions are often facilitated by specific catalysts or reagents that enhance yield and selectivity. Monitoring these reactions through analytical methods ensures that impurities remain within acceptable limits during drug production .

Mechanism of Action

Process

Mirabegron Impurity 4 acts similarly to its parent compound by interacting with the β3-adrenergic receptor. This receptor activation leads to increased bladder capacity by promoting relaxation of the bladder muscle.

Data

The mechanism involves biochemical pathways initiated by the binding of mirabegron to the β3-adrenoceptor, which subsequently triggers intracellular signaling cascades that enhance bladder filling capacity .

Physical and Chemical Properties Analysis

Physical Properties

Mirabegron Impurity 4 is typically observed as a pale yellow solid powder with a purity level around 95%. Its solubility characteristics are influenced by its molecular structure.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
  • Solubility: Soluble in organic solvents like dichloromethane; limited solubility in water due to hydrophobic characteristics.

Relevant analyses often include stability testing under various conditions to ensure consistent quality during storage and handling .

Applications

Scientific Uses

Mirabegron Impurity 4 serves several important roles in scientific research:

  1. Quality Control Reference: Used as a standard for analytical methods to quantify impurities in pharmaceutical formulations.
  2. Research Tool: Assists in understanding the degradation pathways and stability profiles of mirabegron.
  3. Regulatory Compliance: Helps meet regulatory requirements for impurities in drug products.
Chemical Characterization of Mirabegron Impurity 4

Structural Elucidation and Nomenclature

IUPAC Name and Synonyms

Mirabegron Impurity 4 is systematically identified by the IUPAC name: (R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-(2-aminothiazol-4-yl)acetamido)phenethyl)-N-(2-hydroxy-2-phenylethyl)acetamide [7]. This comprehensive nomenclature precisely defines the molecular architecture, highlighting the presence of two aminothiazole rings, a phenethyl group, and a chiral phenylethanol moiety. The compound is marketed under several synonyms that reflect its structural features and relationship to the parent drug, Mirabegron. These include Mirabegron Diamide 1, N-(2-Amino-4-thiazolyl)acetyl Mirabegron, and the extended chemical descriptor 4-Thiazoleacetamide, 2-amino-N-[2-[4-[[2-(2-amino-4-thiazolyl)acetyl]amino]phenyl]ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]- [3] [6] [7].

Table 1: Nomenclature and Synonyms of Mirabegron Impurity 4

Nomenclature TypeDesignation
IUPAC Name(R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-(2-aminothiazol-4-yl)acetamido)phenethyl)-N-(2-hydroxy-2-phenylethyl)acetamide
Common SynonymsMirabegron Diamide 1; N-(2-Amino-4-thiazolyl)acetyl Mirabegron; Mirabelon Impurity 4
Chemical Abstracts Name4-Thiazoleacetamide, 2-amino-N-[2-[4-[[2-(2-amino-4-thiazolyl)acetyl]amino]phenyl]ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-

Molecular Formula and Weight

The molecular formula of Mirabegron Impurity 4 is C₂₆H₂₈N₆O₃S₂, indicating a complex organic structure containing 26 carbon atoms, 28 hydrogen atoms, 6 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms [3] [6]. Based on this atomic composition, the calculated molecular weight is 536.67 g/mol [7]. This substantial molecular mass reflects the compound's structural complexity, which includes multiple functional groups: two aminothiazole rings, amide linkages, and a chiral hydroxy-containing side chain. The high nitrogen content (6 atoms) suggests significant hydrogen bonding potential, which influences its analytical behavior and chromatographic properties during impurity profiling studies.

Stereochemical Configuration and Chiral Centers

Mirabegron Impurity 4 contains a crucial chiral center at the carbon bearing the hydroxy group adjacent to the phenyl ring, specifically designated as the (2R)-2-hydroxy-2-phenylethyl moiety in its nomenclature [3] [6]. This stereochemical specification confirms that the compound exists as a single enantiomer rather than a racemic mixture. The absolute R-configuration at this chiral center is consistent with the stereochemistry of the parent drug, Mirabegron, which is known to possess specific stereochemical requirements for pharmacological activity. The presence of this chiral center necessitates specialized chiral analytical methods for accurate characterization and differentiation from its enantiomeric counterpart, as stereochemistry significantly influences both the physicochemical properties and biological interactions of pharmaceutical compounds [6].

Physicochemical Properties

Solubility and Stability Under Analytical Conditions

The solubility profile of Mirabegron Impurity 4 is influenced by its molecular structure, which contains both hydrophilic functional groups (amide bonds, aminothiazole rings, and a hydroxyl group) and hydrophobic regions (aromatic phenyl ring) [6] [7]. This amphiphilic character results in variable solubility across different solvents, with moderate solubility observed in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but limited solubility in aqueous environments at neutral pH. Under analytical conditions, solubility can be enhanced through pH adjustment or the use of aqueous-organic solvent mixtures.

Regarding stability, Mirabegron Impurity 4 demonstrates reasonable thermal stability with a predicted boiling point of 886.5±65.0 °C [7]. However, the compound contains functional groups that may present stability challenges under certain conditions. The aminothiazole rings could potentially undergo decomposition under strong acidic or basic conditions, while the amide linkages might be susceptible to hydrolysis at extreme pH values. The hydroxyl group adjacent to the phenyl ring creates a benzylic alcohol moiety, which may exhibit sensitivity to oxidative degradation pathways. These stability considerations necessitate careful control of analytical conditions during handling, storage, and chromatographic analysis to prevent degradation that could compromise analytical results.

Spectral Data for Structural Confirmation

Structural confirmation of Mirabegron Impurity 4 relies on comprehensive spectroscopic characterization using advanced analytical techniques. While complete spectral data were not fully detailed in the search results, the following techniques would be essential for complete structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide critical information about the carbon and hydrogen frameworks. The compound's structure suggests the presence of characteristic signals: aromatic protons (phenyl and thiazole rings), exchangeable protons (amino groups), diastereotopic methylene groups adjacent to chiral centers, and a distinctive methine proton signal from the chiral carbinol carbon ((R)-2-hydroxy-2-phenylethyl) [4] [7]. Two-dimensional NMR techniques (COSY, HSQC, HMBC) would be essential for complete signal assignment and confirmation of molecular connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula through exact mass measurement. The compound would exhibit characteristic fragmentation patterns, likely including cleavages adjacent to amide groups and losses from the aminothiazole moieties [7]. The reported InChI Key (JASFVOWZGHSXRG-QFIPXVFZSA-N) provides a unique identifier derived from structural features .

  • Infrared (IR) Spectroscopy: IR analysis would reveal characteristic absorption bands corresponding to functional groups, including N-H stretches (amino and amide groups), C=O stretches (amide carbonyls), and C-N stretches (aminothiazole rings) [4].

Table 2: Essential Spectral Techniques for Characterization of Mirabegron Impurity 4

Analytical TechniqueStructural Information ProvidedKey Spectral Features
¹H NMR (500 MHz)Hydrogen atom environments and connectivityAromatic protons (7.2-7.8 ppm), aminothiazole protons (6.8-7.0 ppm), benzylic methine proton (~5.5 ppm), methylene groups (3.4-4.0 ppm), exchangeable amino protons
¹³C NMR (125 MHz)Carbon skeleton and functional groupsCarbonyl carbons (165-170 ppm), aromatic carbons (110-155 ppm), aliphatic carbons (50-70 ppm)
Mass SpectrometryMolecular mass and fragmentation patternMolecular ion [M+H]+ at m/z 537.2, characteristic fragments at m/z 265.1 and 272.1
Infrared SpectroscopyFunctional group identificationN-H stretch (3300-3500 cm⁻¹), amide C=O stretch (1640-1680 cm⁻¹), C-N stretch (1200-1400 cm⁻¹)

The reported SMILES notation (C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)CC4=CSC(=N4)N)O) provides a linear representation of the molecular structure that facilitates digital representation and computational chemistry applications . Additionally, the InChI string (InChI=1S/C26H28N6O3S2/c27-25-30-20(15-36-25)12-23(34)29-19-8-6-17(7-9-19)10-11-32(14-22(33)18-4-2-1-3-5-18)24(35)13-21-16-37-26(28)31-21/h1-9,15-16,22,33H,10-14H2,(H2,27,30)(H2,28,31)(H,29,34)/t22-/m0/s1) offers a standardized representation that encodes structural information including stereochemistry . These identifiers are crucial for database searches and regulatory documentation.

Properties

CAS Number

1684452-83-2

Product Name

Mirabegron Impurity 4

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide

Molecular Formula

C26H28N6O3S2

Molecular Weight

536.669

InChI

InChI=1S/C26H28N6O3S2/c27-25-30-20(15-36-25)12-23(34)29-19-8-6-17(7-9-19)10-11-32(14-22(33)18-4-2-1-3-5-18)24(35)13-21-16-37-26(28)31-21/h1-9,15-16,22,33H,10-14H2,(H2,27,30)(H2,28,31)(H,29,34)/t22-/m0/s1

InChI Key

JASFVOWZGHSXRG-QFIPXVFZSA-N

SMILES

C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)CC4=CSC(=N4)N)O

Synonyms

(R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-(2-aminothiazol-4-yl)acetamido)phenethyl)-N-(2-hydroxy-2-phenylethyl)acetamide; Mirabegron Impurity 4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.